4,4-Diethoxycyclohexan-1-ol
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Overview
Description
4,4-Diethoxycyclohexan-1-ol is a cyclohexanol derivative with two ethoxy groups attached to the fourth carbon of the cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of 4,4-Diethoxycyclohexene: This method involves the hydroxylation of 4,4-diethoxycyclohexene using osmium tetroxide (OsO4) followed by sodium bisulfite (NaHSO3) to introduce the hydroxyl group at the 1-position.
Reduction of 4,4-Diethoxycyclohexanone: Another approach is the reduction of 4,4-diethoxycyclohexanone using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can be oxidized to 4,4-diethoxycyclohexanone using oxidizing agents like chromic acid (H2CrO4).
Reduction: The compound can be reduced back to 4,4-diethoxycyclohexene using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, pressure and temperature controlled.
Substitution: Halides (e.g., bromine, chlorine), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products Formed:
Oxidation: 4,4-Diethoxycyclohexanone
Reduction: 4,4-Diethoxycyclohexene
Substitution: Various halogenated derivatives
Scientific Research Applications
4,4-Diethoxycyclohexan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor itself.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers and other materials due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4,4-diethoxycyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethoxycyclohexan-1-ol
4,4-dimethoxycyclohexan-1-ol
1,4-diethoxycyclohexan-1-ol
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Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4,4-diethoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-12-10(13-4-2)7-5-9(11)6-8-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
MMWHJAXDAJERRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)O)OCC |
Origin of Product |
United States |
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